molecular formula C18H19N5OS B302452 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No. B302452
M. Wt: 353.4 g/mol
InChI Key: CAQDOSBVCYSMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has shown promise as a tool for investigating various biochemical and physiological processes, and its synthesis and mechanism of action have been the subject of much research.

Mechanism of Action

The mechanism of action of 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have a variety of other biochemical and physiological effects. It has been investigated as a potential treatment for various inflammatory conditions, and has also been shown to have neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide in lab experiments is its potent anti-cancer properties. This makes it a valuable tool for investigating various aspects of cancer biology and potential treatments. However, one limitation of this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are many potential future directions for research on 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide. One area of interest is in developing more efficient and scalable synthesis methods for this compound. Additionally, further investigation is needed to fully understand its mechanism of action and potential applications in various fields of scientific research. Finally, more studies are needed to determine the safety and efficacy of this compound for potential use in human treatments.

Synthesis Methods

The synthesis of 2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex process that involves several steps. The starting materials for the synthesis include 3-aminoacetophenone, 4-methylbenzenesulfonyl chloride, and 4-methylphenylacetic acid. These compounds are reacted together in the presence of various reagents and catalysts to form the final product.

Scientific Research Applications

2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide has been used in a variety of scientific research applications. One of the most promising areas of study has been in the field of cancer research. This compound has been shown to have potent anti-cancer properties, and has been investigated as a potential treatment for various types of cancer.

properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

2-[[5-(3-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H19N5OS/c1-12-6-8-15(9-7-12)20-16(24)11-25-18-22-21-17(23(18)2)13-4-3-5-14(19)10-13/h3-10H,11,19H2,1-2H3,(H,20,24)

InChI Key

CAQDOSBVCYSMFZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)N

Origin of Product

United States

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